

# SAR103168: An Overview of a Multi-Kinase Inhibitor and Its Clinical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information regarding **SAR103168**, a novel multi-targeted kinase inhibitor. While detailed cellular uptake and distribution data remain limited in the public domain, this document synthesizes the key findings from preclinical and clinical research to inform the scientific community.

## Introduction

**SAR103168** was developed as a small molecule drug with the potential to treat refractory or relapsed acute leukemias and high-risk myelodysplastic syndromes.<sup>[1][2][3]</sup> Its mechanism of action is centered on the inhibition of multiple kinases involved in cancer cell proliferation and survival.<sup>[1][3]</sup>

## Mechanism of Action and Molecular Targets

**SAR103168** functions as an inhibitor of several tyrosine kinases.<sup>[1]</sup> Preclinical studies demonstrated its ability to induce apoptosis and inhibit proliferation in acute and chronic myeloid leukemia cells at nanomolar concentrations.<sup>[3]</sup> The drug showed sensitivity in over 85% of tested AML patient samples, including those with poor-prognosis chromosomal abnormalities.<sup>[3]</sup> Furthermore, **SAR103168** led to tumor regression in animal models implanted with human AML cells.<sup>[3]</sup>

The primary molecular targets of **SAR103168** include:

- ABL (Abelson murine leukemia viral oncogene homolog)
- EGFR (Epidermal Growth Factor Receptor)
- FGFR1 and FGFR3 (Fibroblast Growth Factor Receptor 1 and 3)
- PDGFRs (Platelet-Derived Growth Factor Receptors)
- SRC (Proto-oncogene tyrosine-protein kinase Src)
- Tie-2 (Angiopoietin-1 receptor)
- VEGFR1 and VEGFR2 (Vascular Endothelial Growth Factor Receptor 1 and 2)[[1](#)]



[Click to download full resolution via product page](#)

**Figure 1:** Molecular Targets of **SAR103168**.

## Clinical Development and Pharmacokinetics

A Phase I dose-escalation clinical trial (NCT00981240) was conducted to evaluate the safety, tolerability, and pharmacokinetic profile of **SAR103168** in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndrome.[1][2][3]

## Experimental Protocol: Phase I Clinical Trial (NCT00981240)

The study was an open-label, dose-escalation trial conducted at three centers in the United States.[3]

- Drug Formulation and Administration: **SAR103168** was formulated as a concentrate for solution for infusion, with each vial containing 60 mg of the drug in 3 mL of a Solutol® HS15/Ethanol 75/25 (w/w) mixture.[3] The drug was administered as a single agent via intravenous infusion over one hour, once daily for five consecutive days.[3] This 5-day treatment constituted one course, which was repeated every two weeks.[3]
- Dose Escalation: The starting dose was 1.2 mg/m<sup>2</sup>/day.[3]
- Primary Objectives:
  - To determine the maximum tolerated dose (MTD) of **SAR103168**.[2]
  - To characterize the dose-limiting toxicities (DLTs).[2]
  - To evaluate the pharmacokinetic (PK) profile of **SAR103168**.[2]
- Secondary Objectives:
  - To characterize the overall safety profile.[2]
  - To assess preliminary anti-leukemia activity.[2]
  - To investigate the potential induction effect on CYP3A4.[2]
  - To determine the metabolic pathways and identify metabolites.[2]
  - To assess the potential impact on the QTc interval.[2]



[Click to download full resolution via product page](#)

**Figure 2:** Workflow of the Phase I Clinical Trial for **SAR103168**.

## Pharmacokinetic Profile and Trial Outcome

The pharmacokinetic analysis of 29 treated patients revealed that plasma peak concentration (C<sub>max</sub>) was reached at the end of the infusion, followed by a biphasic decline.<sup>[1]</sup> However, the study was discontinued by the sponsor before reaching the maximum tolerated dose.<sup>[1][3]</sup> The primary reason for discontinuation was the high pharmacokinetic variability observed in several dose cohorts, which made it impossible to establish a predictable relationship between the drug dose and patient exposure.<sup>[3]</sup> It is important to note that the discontinuation was not due to safety concerns, as the adverse events were consistent with what would be expected for this patient population, and no specific toxicities were attributed to **SAR103168**.<sup>[1][3]</sup>

## Cellular Uptake and Distribution

Detailed studies on the specific mechanisms of **SAR103168** cellular uptake (e.g., passive diffusion, active transport, or receptor-mediated endocytosis) and its distribution in various tissues and organs are not available in the peer-reviewed literature based on the conducted searches. The clinical trial data indicates unpredictable exposure, which may suggest complex absorption, distribution, metabolism, and excretion (ADME) properties, but the underlying reasons for this variability have not been publicly detailed.

## Conclusion

**SAR103168** is a multi-kinase inhibitor that showed promising anti-leukemic effects in preclinical models.<sup>[3]</sup> However, its clinical development was halted due to unpredictable pharmacokinetics observed in the Phase I trial.<sup>[3]</sup> While the molecular targets of **SAR103168** are well-defined, a significant knowledge gap exists regarding its cellular uptake and distribution. Further research would be necessary to elucidate the ADME properties of this compound to understand the reasons for the observed pharmacokinetic variability and to explore its potential therapeutic utility. The preclinical data suggested that the doses tested in patients may have been too low to demonstrate a clear clinical benefit.<sup>[3]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SAR-103168 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SAR103168: An Overview of a Multi-Kinase Inhibitor and Its Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191841#sar103168-cellular-uptake-and-distribution>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)